molecular formula C17H19N3O2 B11815173 Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate

Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11815173
M. Wt: 297.35 g/mol
InChI Key: XJLJULIMJPXTLQ-UHFFFAOYSA-N
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Description

Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a benzyl group, and an aminopyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.

    Introduction of the Aminopyridine Group: The aminopyridine moiety is introduced via nucleophilic substitution reactions.

    Benzylation: The final step involves the benzylation of the pyrrolidine ring to obtain the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminopyridine moiety.

    Reduction: Reduction reactions can be performed on the pyrrolidine ring or the benzyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aminopyridine group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to fully saturated derivatives.

Scientific Research Applications

Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural stability and enhances binding affinity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate derivatives: These compounds have similar structures but with different substituents on the pyrrolidine or aminopyridine rings.

    Pyrrolidine-based compounds: These include other pyrrolidine derivatives with varying biological activities.

Uniqueness: this compound is unique due to its specific combination of a benzyl group, an aminopyridine moiety, and a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H19N3O2/c18-16-14(8-4-10-19-16)15-9-5-11-20(15)17(21)22-12-13-6-2-1-3-7-13/h1-4,6-8,10,15H,5,9,11-12H2,(H2,18,19)

InChI Key

XJLJULIMJPXTLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=C(N=CC=C3)N

Origin of Product

United States

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